molecular formula C15H22O4 B14484152 Methyl 4-(dipropoxymethyl)benzoate CAS No. 65492-73-1

Methyl 4-(dipropoxymethyl)benzoate

Cat. No.: B14484152
CAS No.: 65492-73-1
M. Wt: 266.33 g/mol
InChI Key: LGIQPBMZQLZVBU-UHFFFAOYSA-N
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Description

Methyl 4-(dipropoxymethyl)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its benzoate structure with a dipropoxymethyl group attached to the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dipropoxymethyl)benzoate typically involves the esterification of 4-(dipropoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dipropoxymethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Nitrobenzoate derivatives.

Scientific Research Applications

Methyl 4-(dipropoxymethyl)benzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-(dipropoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The benzoate structure allows for interactions with aromatic receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Uniqueness

Methyl 4-(dipropoxymethyl)benzoate is unique due to the presence of the dipropoxymethyl group, which can influence its reactivity and interactions compared to simpler benzoate esters. This structural feature can lead to different physical and chemical properties, making it a valuable compound for specific applications.

Properties

CAS No.

65492-73-1

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

methyl 4-(dipropoxymethyl)benzoate

InChI

InChI=1S/C15H22O4/c1-4-10-18-15(19-11-5-2)13-8-6-12(7-9-13)14(16)17-3/h6-9,15H,4-5,10-11H2,1-3H3

InChI Key

LGIQPBMZQLZVBU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=C(C=C1)C(=O)OC)OCCC

Origin of Product

United States

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